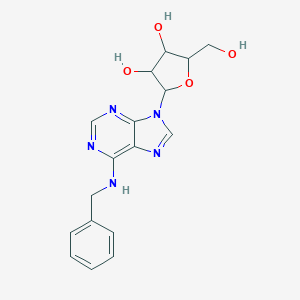

N6-Benzyladenosin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Benzyladenosine has a wide range of scientific research applications, including:

Biology: Acts as a cytokinin, promoting cell division and growth in plants. It is used in plant tissue culture to enhance growth and development.

Medicine: Investigated for its antiviral properties, particularly against human enterovirus 71.

Industry: Employed in the agricultural industry to improve the shelf life of fruits and vegetables by delaying senescence and maintaining quality.

Wirkmechanismus

Target of Action

N6-Benzyladenosine primarily targets farnesyl pyrophosphate synthase (FPPS) , a key enzyme involved in the mevalonate (MVA) pathway . This pathway and the prenylation of downstream proteins are often aberrant in several cancers . N6-Benzyladenosine also selectively targets glioma cells, inducing intrinsic pathways of apoptosis and inhibiting proliferation .

Mode of Action

N6-Benzyladenosine is an adenosine receptor agonist . It arrests the cell cycle at the G0/G1 phase, induces cell apoptosis , and counteracts the oncogenic signaling mediated by the epidermal growth factor receptor (EGFR) . It also exerts an inhibitory effect on T. gondii adenosine kinase .

Biochemical Pathways

N6-Benzyladenosine affects the mevalonate (MVA) pathway by inhibiting the activity of FPPS , a key enzyme in this pathway. This leads to the inhibition of protein prenylation, a process that is often aberrant in various cancers . The compound’s action on this pathway results in antiproliferative and pro-apoptotic effects .

Pharmacokinetics

It’s known that n6-benzyladenosine is abiochemical pesticide used at a rate of less than 20 grams of active ingredient per acre . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

N6-Benzyladenosine has been shown to have a persistent antiproliferative effect on human colorectal cancer lines . It impairs the prenylation of RAS and Rap-1A proteins, confirming that its antitumor activity is related to its ability to inhibit FPPS activity . Moreover, it induces intrinsic pathways of apoptosis and inhibits proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N6-Benzyladenosine. For instance, it’s used as a plant growth regulator on certain fruit and white pine trees, calla lily tubers, and spinach grown for seed . It enhances the size and shape of fruit, lateral bud break, and lateral shoot growth, leading to improved branching in fruit trees and fuller white pine trees . .

Biochemische Analyse

Biochemical Properties

N6-Benzyladenosine interacts with various enzymes and proteins, influencing biochemical reactions. It has been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis . It also exerts an inhibitory effect on Toxoplasma gondii adenosine kinase and glioma .

Cellular Effects

N6-Benzyladenosine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the clonogenic activity and growth of different neoplastic cells .

Molecular Mechanism

The molecular mechanism of N6-Benzyladenosine involves its interaction with biomolecules and changes in gene expression. It has been found to inhibit the farnesyl pyrophosphate synthase (FPPS), a key enzyme involved in the mevalonate pathway . This inhibition interferes with the prenylation of downstream proteins, which are aberrant in several cancers .

Temporal Effects in Laboratory Settings

The effects of N6-Benzyladenosine change over time in laboratory settings. It has been found to induce chromatin condensation, formation of apoptotic bodies, and cleavage of DNA to nucleosomal fragments in a dose-dependent manner .

Metabolic Pathways

N6-Benzyladenosine is involved in several metabolic pathways. It has been found to act as a selective anti-toxoplasma agent with binding affinity to T. gondii adenosine kinase .

Vorbereitungsmethoden

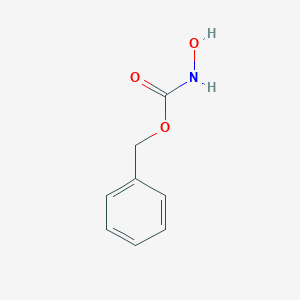

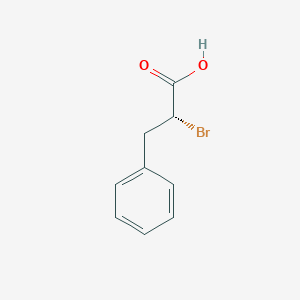

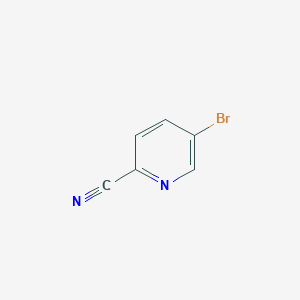

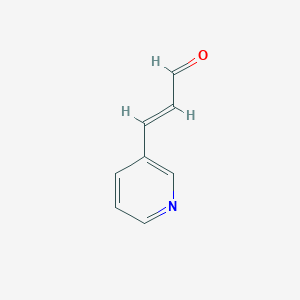

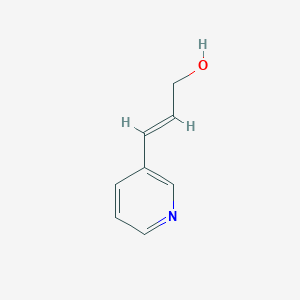

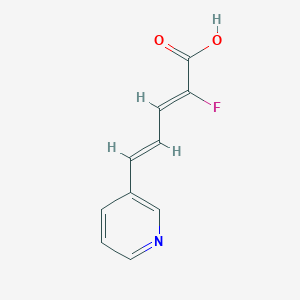

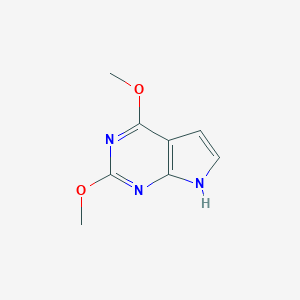

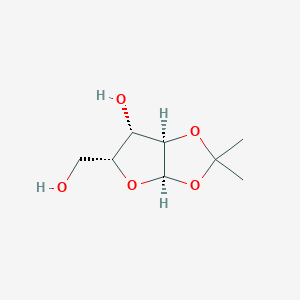

Synthetic Routes and Reaction Conditions: Benzyladenosine can be synthesized through several methods. One common approach involves the alkylation of N6-acetyl-2’,3’,5’-tri-O-acetyladenosine with benzyl halides under base-promoted conditions or via Mitsunobu reactions with alcohols. The reaction typically proceeds in the presence of triethylamine and n-butanol, followed by deacylation with 4 M propylamine in methanol at room temperature for one day .

Industrial Production Methods: Industrial production of benzyladenosine often involves large-scale synthesis using similar methodologies but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzyladenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Benzyladenosin kann oxidiert werden, um Benzyladenosin-Derivate mit unterschiedlichen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können die Benzylgruppe oder andere Teile des Moleküls verändern.

Substitution: Substitutionsreaktionen, wie Halogenierung oder Hydroxylierung, können neue Substituenten an der Benzylgruppe oder dem Adenosin-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierung kann mit Halogenierungsmitteln wie Chlor oder Brom erreicht werden, während die Hydroxylierung Reagenzien wie Wasserstoffperoxid verwenden kann.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Benzyladenosin-Derivate mit veränderten biologischen Aktivitäten und Eigenschaften. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht.

4. Wissenschaftliche Forschungsanwendungen

Benzyladenosin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Biologie: Wirkt als Cytokinin und fördert die Zellteilung und das Wachstum von Pflanzen. Es wird in der Pflanzengewebekultur verwendet, um das Wachstum und die Entwicklung zu verbessern.

Medizin: Wird auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das humane Enterovirus 71.

Industrie: In der Agrarindustrie eingesetzt, um die Haltbarkeit von Obst und Gemüse zu verbessern, indem die Seneszenz verzögert und die Qualität erhalten wird.

5. Wirkmechanismus

Benzyladenosin übt seine Wirkungen durch verschiedene Mechanismen aus:

Cytokinin-Aktivität: Als Cytokinin fördert Benzyladenosin die Zellteilung, indem es die Expression von D-Typ-Cyclinen induziert und den Übergang von der G1- zur S-Phase im Zellzyklus erleichtert.

Apoptose-Induktion: In bestimmten Zelltypen induziert Benzyladenosin Apoptose, indem es die Produktion von reaktiven Sauerstoffspezies (ROS) im Zellinneren erhöht und den ATP-Spiegel senkt.

Adenosinrezeptor-Agonismus: Benzyladenosin wirkt als Agonist für Adenosinrezeptoren und beeinflusst verschiedene physiologische Prozesse, einschließlich Neurotransmission und Immunreaktionen.

Vergleich Mit ähnlichen Verbindungen

Benzyladenosin ist unter ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

N6-Isopentenyladenosin: Ein weiteres Cytokinin-Nukleosid mit starken antiviralen Wirkungen.

N6-(2-Methoxybenzyl)adenosin: Ein Derivat mit modifizierten antiviralen Eigenschaften.

N6-(4-Methoxybenzyl)adenosin: Zeigt im Vergleich zu Benzyladenosin unterschiedliche biologische Aktivitäten.

Benzyladenosin zeichnet sich durch seine Vielseitigkeit in verschiedenen Anwendungen aus, von der Regulierung des Pflanzenwachstums bis hin zu potenziellen therapeutischen Anwendungen in der Medizin.

Eigenschaften

IUPAC Name |

2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPKNNSABYPGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874935 | |

| Record name | ADENOSINE,6N-BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-16-0 | |

| Record name | Benzoadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)